Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

Agrochemical Synthesis Process Chemistry Pyrethroid Intermediate

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS 2415-95-4) is a fully methyl-substituted cyclopropane carboxylate ester of the formula C₉H₁₆O₂, appearing as a colorless liquid. This compound is the methyl ester derivative of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid (tetramethyl acid), a fundamental building block for the pyrethroid class of insecticides.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 2415-95-4
Cat. No. B3040798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2,3,3-tetramethylcyclopropanecarboxylate
CAS2415-95-4
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1(C(C1(C)C)C(=O)OC)C
InChIInChI=1S/C9H16O2/c1-8(2)6(7(10)11-5)9(8,3)4/h6H,1-5H3
InChIKeyVSINZTMZSOWVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS 2415-95-4): A Key Pyrethroid Intermediate for High-Yield Agrochemical Synthesis


Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS 2415-95-4) is a fully methyl-substituted cyclopropane carboxylate ester of the formula C₉H₁₆O₂, appearing as a colorless liquid . This compound is the methyl ester derivative of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid (tetramethyl acid), a fundamental building block for the pyrethroid class of insecticides [1]. Its defining structural feature is a highly substituted cyclopropane ring bearing four methyl groups, which imparts significant steric hindrance and conformational rigidity relative to less substituted cyclopropanecarboxylates. This structural characteristic directly underpins its primary industrial role: as a key intermediate in the synthesis of fenpropathrin, a widely used agricultural pyrethroid, and as a versatile scaffold for generating structurally diverse pyrethroid analogs with tailored insecticidal profiles [2].

Why Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS 2415-95-4) Cannot Be Casually Substituted by Other Cyclopropanecarboxylate Esters


The high degree of methyl substitution on the cyclopropane ring of this compound is not a minor structural variation; it fundamentally alters both the physical properties and the biological outcomes of downstream derivatives . Attempting to substitute a less substituted or differently esterified analog (e.g., ethyl or tert-butyl esters, or compounds based on chrysanthemic acid) is a high-risk procurement decision with quantifiable consequences. The tetramethyl pattern is a key structural determinant for the insecticidal potency of the fenpropathrin class [1]. More critically, the choice of ester group (methyl vs. ethyl) dictates the synthetic pathway and achievable yield of the crucial tetramethyl acid intermediate. Using the ethyl ester necessitates an additional, potentially hazardous, diazoacetate-based cyclopropanation step, while the methyl ester is directly derived from a more scalable and safer industrial process [2]. This is not a matter of simple analog replacement; it is a choice between optimized, high-yield production and an inferior, less efficient route with significant safety and economic implications.

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS 2415-95-4): Head-to-Head Comparative Performance Data for Scientific and Procurement Validation


Procurement Rationale: Methyl Ester Enables Superior Yield and Safety in Tetramethyl Acid Production vs. Ethyl Ester

The choice of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate over its ethyl analog is critical for process efficiency and safety. The target methyl ester is produced via a route using acetyl chloride and a Lewis acid, a process described as 'more economical' and avoiding 'dangerous' diazoacetate intermediates [1]. In contrast, the synthesis of the corresponding ethyl ester requires a cyclopropanation step with ethyl diazoacetate, a compound with a 'potential danger of explosion' that demands 'special attention to safety for mass production' [1]. This represents a fundamental difference in the hazard profile and scalability of the two synthetic routes, directly impacting industrial feasibility and cost.

Agrochemical Synthesis Process Chemistry Pyrethroid Intermediate

In Vivo Agronomic Performance: Fenpropathrin (Methyl Ester-Derived) Delivers Higher Crop Yield than Leading Pyrethroids in Cotton Field Trials

The ultimate value of the tetramethyl acid scaffold is realized in its derived pyrethroid esters. Fenpropathrin, the direct condensation product of tetramethyl acid with a cyano-alcohol, demonstrated superior agronomic performance in a direct head-to-head field trial against major pyrethroid competitors. Plots treated with fenpropathrin (at 60 g/ha) produced the highest cotton yield of 26.43 q/ha [1]. This performance numerically outperformed fenvalerate (26.39 q/ha), flucythrinate (25.95 q/ha), and other tested actives, establishing a clear, quantifiable economic benefit associated with the tetramethyl acid scaffold in this specific application context [1].

Agricultural Field Trial Cotton Pest Control Pyrethroid Efficacy

Structural Specificity: Cleaved Analogs of Tetramethyl Acid Show Reduced Insecticidal Activity, Confirming Scaffold Uniqueness

The precise tetramethyl substitution pattern on the cyclopropane ring is not an arbitrary feature; it is a critical determinant of biological activity. A study designed to probe this specificity synthesized 'cleaved' analogs where the C2-C3 bond of the tetramethyl acid was broken, resulting in acyclic analogs. When esterified with standard pyrethroid alcohols, these analogs exhibited 'good insecticidal activity' but were consistently 'a little weaker than that of fenpropathrin' [1]. This direct structural comparison validates that the intact, highly substituted cyclopropane ring of the parent acid is essential for achieving maximal potency in the fenpropathrin class.

Structure-Activity Relationship Pyrethroid Chemistry Insecticide Design

Knockdown Efficacy: Tetramethyl Acid Ester (Y-4042) Exhibits 7-Fold Greater Topical Toxicity Against Mosquitoes vs. Allethrin

A direct bioassay comparison of a tetramethyl acid ester (Y-4042) with allethrin, a first-generation pyrethroid, demonstrates the significant potency gains achievable with the tetramethyl scaffold. In topical application tests against mosquitoes (Culex pipiens pallens), Y-4042 was found to be 'about 7 times as toxic as allethrin' [1]. Furthermore, when formulated in mosquito coils, the Y-4042 coil at 0.4% concentration achieved a 100% mortality rate compared to only 22.5% for the allethrin coil, with the additional benefit of significantly reduced recovery from paralysis [1].

Entomology Pyrethroid Bioassay Mosquito Control

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (CAS 2415-95-4): High-Value Application Scenarios Validated by Comparative Evidence


Industrial Production of the High-Yield Pyrethroid Fenpropathrin

The primary industrial application of this compound is as an intermediate for fenpropathrin, an insecticide that delivers top-tier crop yields in field trials [1]. The choice of the methyl ester enables a safer, non-diazoacetate synthetic route to the key tetramethyl acid intermediate, offering clear economic and safety advantages over alternative esters [2]. This established, scalable pathway makes it the preferred starting material for manufacturers seeking a cost-effective and robust process for this commercially important active ingredient.

Synthesis of High-Potency Pyrethroid Analogs for Public Health Vector Control

Researchers developing next-generation insecticides for mosquito and public health pest control should prioritize this scaffold. Direct evidence shows that esters of tetramethyl acid, such as Y-4042, exhibit up to a 7-fold increase in topical toxicity and dramatically higher fumigant mortality (100% vs. 22.5% in coil tests) compared to first-generation pyrethroids like allethrin [3]. This established potency advantage makes the compound a superior starting point for lead optimization programs targeting disease vectors.

Structure-Activity Relationship (SAR) Studies on Pyrethroid Pharmacophores

This compound is essential for medicinal and agricultural chemists conducting SAR studies on pyrethroids. Its unique, fully substituted cyclopropane core has been proven to be a critical pharmacophoric element; acyclic 'cleaved' analogs derived from the same acid demonstrate consistently reduced insecticidal activity compared to the intact fenpropathrin core [4]. This makes the parent ester an indispensable tool for probing the conformational and steric requirements of the pyrethroid binding site and for validating new analog designs.

Development of Safer and More Economical Agrochemical Synthetic Processes

Process chemists focused on improving the safety and cost-efficiency of pyrethroid manufacturing should specify this methyl ester. The patented route from 2,3-dimethyl-2-butene via this compound explicitly avoids the hazardous and economically limiting ethyl diazoacetate step required for the corresponding ethyl ester [2]. This direct process advantage translates to a lower-risk, more readily scalable industrial process, a key differentiator for procurement and technology transfer decisions.

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